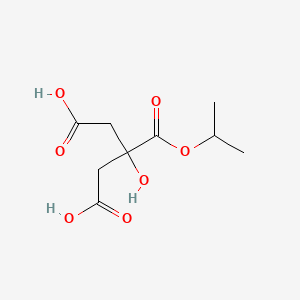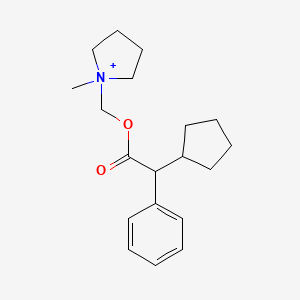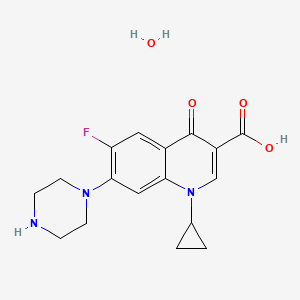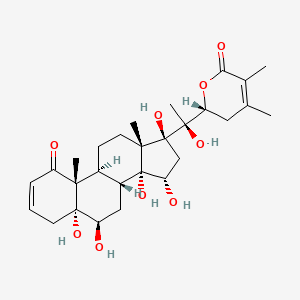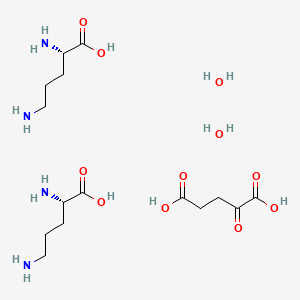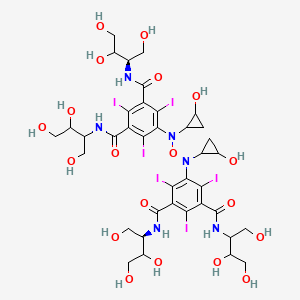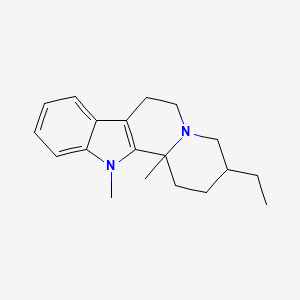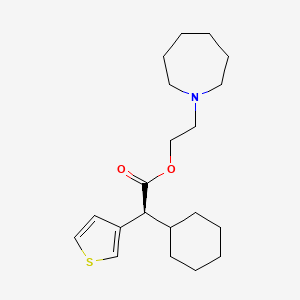![molecular formula C21H20N4O4 B12735167 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]- CAS No. 6647-34-3](/img/structure/B12735167.png)
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of dyes and other chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- typically involves the reaction of anthraquinone derivatives with appropriate amines. One common method includes the reaction of 2,3-dichloroanthraquinone with 1,4-diaminobutane in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dye synthesis and other chemical processes .
Wissenschaftliche Forschungsanwendungen
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of high-performance materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This property makes it a potential candidate for developing new antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other anthraquinone derivatives, such as:
- 1,4-Diamino-2,3-dichloroanthraquinone
- 1,4-Diamino-2,3-dihydroxyanthraquinone
- 1,4-Diamino-2,3-dimethoxyanthraquinone
Uniqueness
What sets 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications where precise control over chemical properties is required .
Eigenschaften
CAS-Nummer |
6647-34-3 |
|---|---|
Molekularformel |
C21H20N4O4 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
4,11-diamino-2-[3-(dimethylamino)propyl]naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C21H20N4O4/c1-24(2)8-5-9-25-20(28)14-15(21(25)29)17(23)13-12(16(14)22)18(26)10-6-3-4-7-11(10)19(13)27/h3-4,6-7H,5,8-9,22-23H2,1-2H3 |
InChI-Schlüssel |
IXKBJZDGNPAGFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


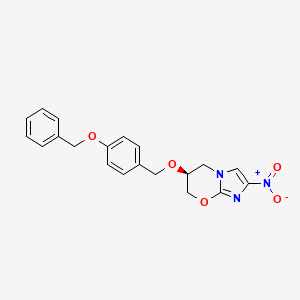
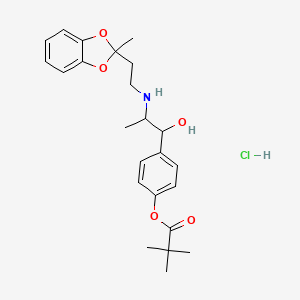
![N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12735093.png)

